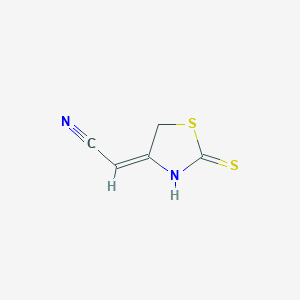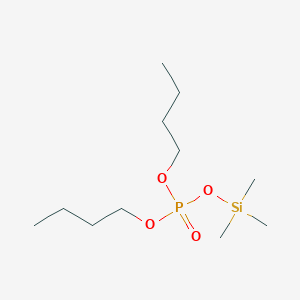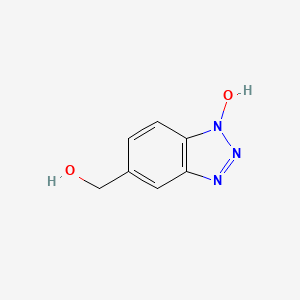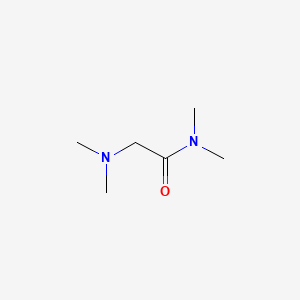
Acetonitrile,(2-thioxo-4-thiazolidinylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile,(2-thioxo-4-thiazolidinylidene)- is a heterocyclic compound containing a thiazolidine ring. This compound is known for its diverse biological activities and is used in various scientific research fields. The thiazolidine ring is a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,(2-thioxo-4-thiazolidinylidene)- typically involves the reaction of aniline, chlorobenzaldehyde, and thioglycolic acid. This reaction is often carried out under reflux conditions in the presence of a catalyst such as CoFe2O4@SiO2/PrNH2 nanoparticles . The reaction yields thiazolidine derivatives with high selectivity and purity.
Industrial Production Methods
Industrial production methods for Acetonitrile,(2-thioxo-4-thiazolidinylidene)- often involve multicomponent reactions and green chemistry approaches to improve yield and reduce environmental impact. These methods include the use of nano-catalysis and click reactions to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile,(2-thioxo-4-thiazolidinylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve refluxing in solvents like toluene or ethanol .
Major Products
Major products formed from these reactions include various thiazolidine derivatives, which can exhibit different biological activities depending on the functional groups introduced during the reactions .
Wissenschaftliche Forschungsanwendungen
Acetonitrile,(2-thioxo-4-thiazolidinylidene)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties, particularly against liver and breast cancer cells.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of Acetonitrile,(2-thioxo-4-thiazolidinylidene)- involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle at specific phases. It also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Acetonitrile,(2-thioxo-4-thiazolidinylidene)- include:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and antifungal activities.
Thiazolidine: Used in the synthesis of various pharmaceuticals.
Uniqueness
Acetonitrile,(2-thioxo-4-thiazolidinylidene)- is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research make it a valuable compound in various fields .
Eigenschaften
Molekularformel |
C5H4N2S2 |
|---|---|
Molekulargewicht |
156.2 g/mol |
IUPAC-Name |
(2E)-2-(2-sulfanylidene-1,3-thiazolidin-4-ylidene)acetonitrile |
InChI |
InChI=1S/C5H4N2S2/c6-2-1-4-3-9-5(8)7-4/h1H,3H2,(H,7,8)/b4-1+ |
InChI-Schlüssel |
DPUAAZOPCAPQJH-DAFODLJHSA-N |
Isomerische SMILES |
C1/C(=C\C#N)/NC(=S)S1 |
Kanonische SMILES |
C1C(=CC#N)NC(=S)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)


![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
![2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride](/img/structure/B13816265.png)

![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)



![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)



